(-)-Pinoresinol
(-)-Pinoresinol
(-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
81446-29-9
VCID:
VC0158572
InChI:
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
SMILES:
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Molecular Formula:
C20H22O6
Molecular Weight:
358.4 g/mol
(-)-Pinoresinol
CAS No.: 81446-29-9
Reference Standards
VCID: VC0158572
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
CAS No. | 81446-29-9 |
---|---|
Product Name | (-)-Pinoresinol |
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
Standard InChI | InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 |
Standard InChIKey | HGXBRUKMWQGOIE-NSMLZSOPSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O |
SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Appearance | Powder |
Description | (-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite. |
PubChem Compound | 12309636 |
Last Modified | Nov 11 2021 |
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